![molecular formula C16H21N5O2S B2949464 N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 924828-43-3](/img/structure/B2949464.png)
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is an organic compound that has piqued the interest of many researchers due to its unique structural features and potential applications in various scientific fields. With a complex arrangement of a cyclopentyl ring, a methoxy-substituted phenyl ring, and a tetrazole ring connected via a sulfanyl group, this compound demonstrates intriguing chemical behaviors and offers vast potential in scientific exploration.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, a multi-step synthetic route is generally employed. The initial step involves the formation of 1-(4-methoxyphenyl)-1H-tetrazole through a cycloaddition reaction between 4-methoxyphenyl azide and a suitable alkyne. Subsequent thiolation introduces the sulfanyl group, connecting the tetrazole with a suitable thiol compound. The final step is the amide bond formation, where the cyclopentylamine is reacted with the resultant thiolated tetrazole under appropriate conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, similar synthetic routes are adopted but scaled up using optimized reaction conditions and catalysts to increase yield and efficiency. The entire process is carried out in controlled environments to ensure purity and consistency of the final product, often employing automated systems and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Hydrogen gas (H₂) over palladium (Pd) on carbon.
Substitution: Sodium hydride (NaH) as a base in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Tetrazole compounds with diverse functional groups.
科学研究应用
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has a broad range of applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe due to the tetrazole moiety which can act as a bioisostere for carboxylic acids.
Medicine: Explored for its potential therapeutic properties, particularly in designing drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
作用机制
The compound's effects are largely attributed to the presence of the tetrazole ring, which can engage in hydrogen bonding and electrostatic interactions with molecular targets such as enzymes or receptors. This allows it to modulate biological pathways and influence various physiological responses. The specific pathways involved often depend on the functional context and the nature of the molecular target it interacts with.
相似化合物的比较
Comparison
When compared with similar compounds, such as N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide, the uniqueness of N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide lies in its sulfanyl linkage. This particular functional group can significantly influence its reactivity and interaction with other molecules, distinguishing it from its analogs.
Similar Compounds
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]oxy}propanamide
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]amino}propanamide
Each of these compounds shares the core tetrazole and methoxyphenyl structure but with different functional linkages (thio, oxy, amino), leading to variations in their chemical and biological properties.
Fascinating, isn't it?
属性
IUPAC Name |
N-cyclopentyl-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-23-14-8-6-13(7-9-14)21-16(18-19-20-21)24-11-10-15(22)17-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNANWNWTTRTZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2949381.png)
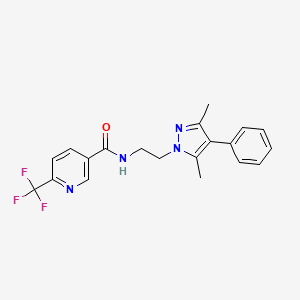
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)
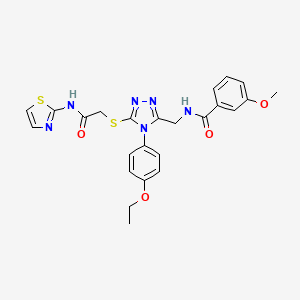
![[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
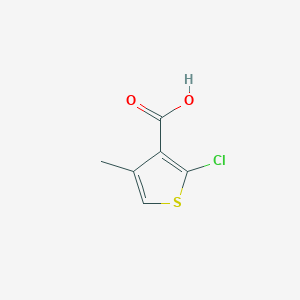
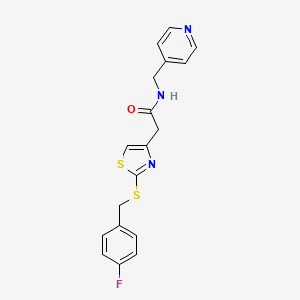
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2949394.png)
![4-methyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1h-pyrazole](/img/structure/B2949396.png)
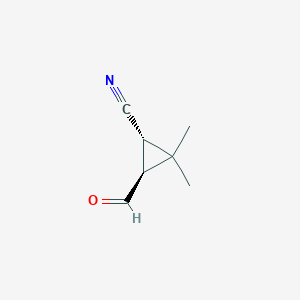
![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)
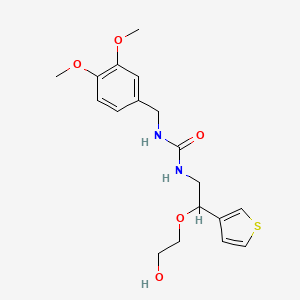
![2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2949402.png)

